molecular formula C24H24F3N5O3S B11223425 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11223425
M. Wt: 519.5 g/mol
InChI Key: DQSUQAOAEDIEQY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, an ethyl group, a methylthiophenyl group, a dimethoxyphenyl group, and a trifluoromethyl group, all attached to a tetrahydropyrazolo[1,5-a]pyrimidine core. Its diverse functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene derivative, followed by the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Key steps include:

    Formation of the Thiophene Derivative:

    Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: This step involves the reaction of the thiophene derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine structure.

    Functional Group Additions: The final steps involve the addition of the dimethoxyphenyl and trifluoromethyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be used to study the effects of its functional groups on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its unique structure might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. This binding could involve hydrogen bonding, hydrophobic interactions, or van der Waals forces. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, can impart unique chemical properties, such as increased metabolic stability and lipophilicity, which are valuable in drug design.

This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C24H24F3N5O3S

Molecular Weight

519.5 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C24H24F3N5O3S/c1-5-14-12(2)36-23(15(14)11-28)30-22(33)17-10-21-29-16(9-20(24(25,26)27)32(21)31-17)13-6-7-18(34-3)19(8-13)35-4/h6-8,10,16,20,29H,5,9H2,1-4H3,(H,30,33)

InChI Key

DQSUQAOAEDIEQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)C

Origin of Product

United States

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